2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542388
InChI: InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H
SMILES:
Molecular Formula: C21H13BrClN3
Molecular Weight: 422.7 g/mol

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

CAS No.:

Cat. No.: VC16542388

Molecular Formula: C21H13BrClN3

Molecular Weight: 422.7 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine -

Specification

Molecular Formula C21H13BrClN3
Molecular Weight 422.7 g/mol
IUPAC Name 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Standard InChI InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H
Standard InChI Key IJCJINGLKBZHDG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)Cl)Br)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is C<sub>21</sub>H<sub>13</sub>BrClN<sub>3</sub>, with a molecular weight of 437.71 g/mol. Its structure comprises a central 1,3,5-triazine ring substituted at the 2-position with a 3-bromo-4-chlorophenyl group and at the 4- and 6-positions with phenyl groups. The presence of both bromine and chlorine atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions, potentially enhancing its utility in cross-coupling reactions or as a building block in materials science .

Comparative Analysis of Halogenated Triazine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine23449-08-3C<sub>21</sub>H<sub>14</sub>BrN<sub>3</sub>388.264-Bromophenyl
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine864377-31-1C<sub>21</sub>H<sub>14</sub>BrN<sub>3</sub>388.263-Bromophenyl
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazineNot reportedC<sub>21</sub>H<sub>13</sub>BrClN<sub>3</sub>437.713-Bromo-4-chlorophenyl

The additional chlorine substituent in the target compound increases its molecular weight by ~49.45 g/mol compared to its mono-halogenated analogs, likely altering crystallization behavior and solubility .

Synthetic Pathways and Optimization

While no direct synthesis of 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is documented, analogous methods for related triazines suggest viable routes:

Suzuki-Miyaura Cross-Coupling

The synthesis of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine involves a palladium-catalyzed coupling between 2-chloro-4,6-diphenyl-1,3,5-triazine and (4-bromophenyl)boronic acid in tetrahydrofuran (THF)/water under reflux (80°C, 12 h), yielding 96% product . Adapting this method, the target compound could be synthesized using (3-bromo-4-chlorophenyl)boronic acid, though the steric hindrance from the adjacent halogens may necessitate longer reaction times or elevated temperatures.

Nickel-Catalyzed Cyclization

An alternative route for 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine employs nickel diacetate and sodium carbonate in toluene at 110°C for 30 h, achieving an 83% yield . This method could be modified by substituting m-bromobenzaldehyde with 3-bromo-4-chlorobenzaldehyde, though the electron-withdrawing effects of chlorine might require adjusted stoichiometry or catalyst loading.

Physicochemical Properties

Solubility and Stability

Applications in Materials Science

Organic Electronics

Brominated triazines are widely used as electron-transport layers (ETLs) in organic light-emitting diodes (OLEDs). For instance, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine demonstrates a high electron mobility of 10<sup>−3</sup> cm<sup>2</sup>/V·s, attributed to its planar structure and strong electron-deficient triazine core . The target compound’s dual halogen substituents could further tune electron affinity, potentially improving device efficiency.

Pharmaceutical Intermediates

Triazines serve as precursors in anticancer and antimicrobial agents. A chlorobiphenyl-triazine analog (CAS 1443049-85-1) exhibits an IC<sub>50</sub> of 30 µM against MCF-7 breast cancer cells, with antibacterial activity against Staphylococcus aureus (MIC = 50 µg/mL). While the target compound’s bioactivity remains unstudied, its structural similarity suggests potential utility in drug discovery.

Challenges and Future Directions

The synthesis of 2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine faces challenges in regioselectivity due to competing reactivity of bromine and chlorine. Future research should explore:

  • Directed ortho-Metalation: Using directing groups to achieve precise halogen placement.

  • Flow Chemistry: Scaling up production via continuous reactors to enhance yield and purity.

  • Computational Modeling: Predicting optoelectronic properties to guide application-specific design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator